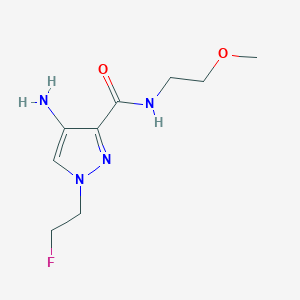
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide, also known as A-674563, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound was first synthesized in 2008 and has since been the focus of numerous scientific studies due to its promising anti-tumor properties.
作用機序
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide inhibits Akt by binding to its PH domain, which is responsible for the protein's membrane localization. This prevents Akt from being activated by upstream signaling pathways, leading to decreased cell survival and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-tumor properties.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of human umbilical vein endothelial cells, suggesting that it may have potential applications in the treatment of angiogenesis-related diseases. This compound has also been shown to inhibit the replication of the hepatitis C virus, indicating that it may have antiviral properties as well.
実験室実験の利点と制限
One advantage of 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide is its specificity for Akt, which makes it a valuable tool for studying the role of this protein in various cellular processes. However, this compound has some limitations as well. For example, it has been shown to have poor solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of potential future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide. One area of focus could be the development of more potent and selective inhibitors of Akt that are based on the structure of this compound. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases beyond cancer, such as viral infections and angiogenesis-related disorders. Finally, research could be conducted to better understand the mechanisms underlying the anti-tumor properties of this compound, which could lead to the development of more effective cancer therapies.
合成法
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide involves a multi-step process that begins with the reaction of 2-fluoroethylamine with ethyl acetoacetate to form 2-fluoroethyl-3-oxobutanoate. This intermediate is then reacted with hydrazine to form 4-amino-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide, which is subsequently treated with methoxyethyl chloride to yield the final product.
科学的研究の応用
4-Amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in cancer therapy. In vitro studies have shown that this compound is a potent inhibitor of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overexpressed in cancer cells and is therefore a promising target for the development of anti-cancer drugs.
特性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O2/c1-16-5-3-12-9(15)8-7(11)6-14(13-8)4-2-10/h6H,2-5,11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDABTQYYSFULIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetamide](/img/structure/B2418380.png)
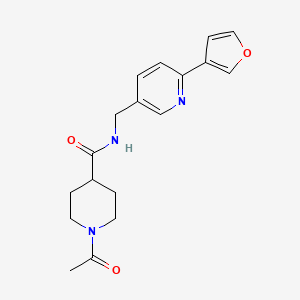
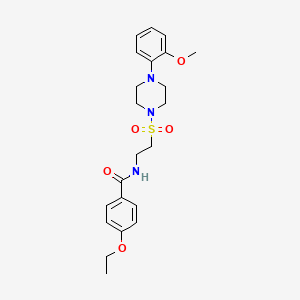
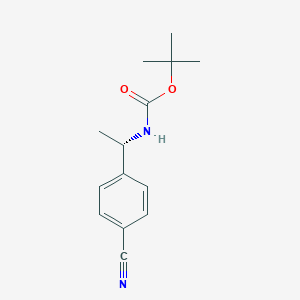
![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

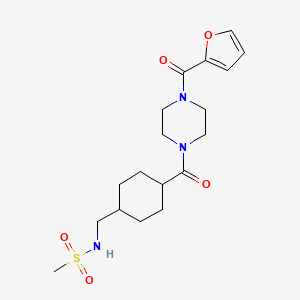
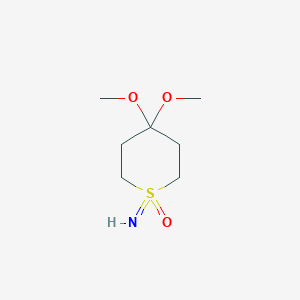
![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
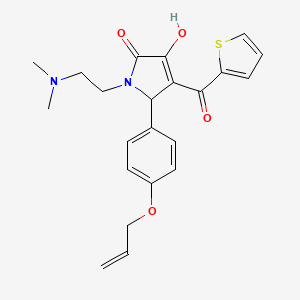
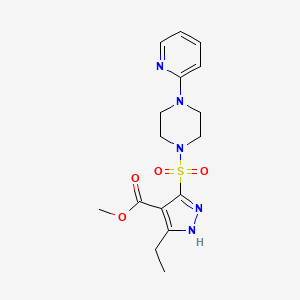
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)